molecular formula C10H11BrF3N B13331915 [1-(2-Bromophenyl)ethyl](2,2,2-trifluoroethyl)amine

[1-(2-Bromophenyl)ethyl](2,2,2-trifluoroethyl)amine

Cat. No.: B13331915
M. Wt: 282.10 g/mol
InChI Key: WLEPKLIVEDMNPF-UHFFFAOYSA-N
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Description

1-(2-Bromophenyl)ethylamine is an organic compound with the molecular formula C10H11BrF3N. It is a derivative of both bromophenyl and trifluoroethylamine, making it a compound of interest in various chemical and pharmaceutical research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromophenyl)ethylamine typically involves the reaction of 2-bromophenyl ethylamine with 2,2,2-trifluoroethylamine. The reaction is usually carried out under controlled conditions to ensure the desired product is obtained with high purity. Common reagents used in this synthesis include bromine and trifluoroethylamine, and the reaction is often catalyzed by a suitable base or acid to facilitate the formation of the desired amine compound .

Industrial Production Methods

Industrial production of 1-(2-Bromophenyl)ethylamine may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromophenyl)ethylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield bromophenyl ketones, while substitution reactions can produce various substituted phenyl derivatives .

Scientific Research Applications

1-(2-Bromophenyl)ethylamine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2-Bromophenyl)ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl and trifluoroethyl groups can influence the compound’s binding affinity and activity at these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it may modulate neurotransmitter systems or other signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the trifluoroethyl group in 1-(2-Bromophenyl)ethylamine imparts unique chemical and biological properties, such as increased lipophilicity and potential for enhanced biological activity. This makes it distinct from other similar compounds and of particular interest in research and development .

Properties

Molecular Formula

C10H11BrF3N

Molecular Weight

282.10 g/mol

IUPAC Name

N-[1-(2-bromophenyl)ethyl]-2,2,2-trifluoroethanamine

InChI

InChI=1S/C10H11BrF3N/c1-7(15-6-10(12,13)14)8-4-2-3-5-9(8)11/h2-5,7,15H,6H2,1H3

InChI Key

WLEPKLIVEDMNPF-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1Br)NCC(F)(F)F

Origin of Product

United States

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